[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-
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Overview
Description
[1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of [1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- includes a methanamine group and two methyl groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- can be achieved through several methods. One common approach involves the reaction of 4-bromo-1,1’-biphenyl with N,N-dimethylmethanamine in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The use of a base, such as potassium carbonate, is also necessary to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the molecule.
Substitution: Electrophilic substitution reactions are common for biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine) with Lewis acid catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated biphenyl derivatives .
Scientific Research Applications
[1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the methanamine group.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methyl and methanamine groups.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of methyl and methanamine groups.
Uniqueness
[1,1’-Biphenyl]-4-methanamine, N,4’-dimethyl- is unique due to the presence of both methanamine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
885950-16-3 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-methyl-1-[4-(4-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C15H17N/c1-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-16-2/h3-10,16H,11H2,1-2H3 |
InChI Key |
AMVWECRLUFCXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CNC |
Origin of Product |
United States |
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